7-(ADAMANTAN-1-YL)-8-(2-HYDROXYETHYL)-1,3-DIMETHYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE
Overview
Description
7-(1-Adamantyl)-8-(2-hydroxyethyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a complex organic compound that belongs to the class of imidazoles and purines This compound is characterized by its unique structure, which includes an adamantyl group, a hydroxyethyl group, and a dimethyl-imidazo-purine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(ADAMANTAN-1-YL)-8-(2-HYDROXYETHYL)-1,3-DIMETHYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 1-adamantylamine with 2-bromoethyl alcohol to form 1-adamantyl-2-hydroxyethylamine. This intermediate is then reacted with 1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine to form the desired imidazo-purine compound. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts like potassium carbonate (K2CO3) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
7-(1-Adamantyl)-8-(2-hydroxyethyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The compound can undergo reduction reactions to modify the imidazo-purine core.
Substitution: The adamantyl and hydroxyethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles like sodium azide (NaN3) for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group can yield a ketone derivative, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
7-(1-Adamantyl)-8-(2-hydroxyethyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an enzyme inhibitor, particularly in the inhibition of kinases and other regulatory proteins.
Medicine: Research has indicated its potential as an antiviral and anticancer agent due to its ability to interfere with cellular pathways.
Mechanism of Action
The mechanism of action of 7-(ADAMANTAN-1-YL)-8-(2-HYDROXYETHYL)-1,3-DIMETHYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE involves its interaction with molecular targets such as enzymes and receptors. The adamantyl group enhances the compound’s lipophilicity, allowing it to penetrate cellular membranes. Once inside the cell, it can bind to specific proteins, inhibiting their activity and disrupting cellular processes. The hydroxyethyl group may also participate in hydrogen bonding, further stabilizing the compound-protein interaction .
Comparison with Similar Compounds
Similar Compounds
2-(1-Adamantyl)-7-methylimidazo[1,2-a]pyridine: Similar in structure but lacks the hydroxyethyl group.
2-[4-(1-Adamantyl)phenoxy]ethanol: Contains an adamantyl group and a hydroxyethyl group but differs in the core structure.
N-(1-Adamantyl)-2-phenoxyacetamide: Features an adamantyl group but has a different functional group arrangement.
Uniqueness
7-(1-Adamantyl)-8-(2-hydroxyethyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is unique due to its combination of an adamantyl group, a hydroxyethyl group, and a dimethyl-imidazo-purine core. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
7-(1-adamantyl)-6-(2-hydroxyethyl)-2,4-dimethylpurino[7,8-a]imidazole-1,3-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5O3/c1-23-17-16(18(28)24(2)20(23)29)26-11-15(25(3-4-27)19(26)22-17)21-8-12-5-13(9-21)7-14(6-12)10-21/h11-14,27H,3-10H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLQXFOJBUUNSOW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N3C=C(N(C3=N2)CCO)C45CC6CC(C4)CC(C6)C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N5O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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